molecular formula C15H21NO2S B4928359 4-(4-BUTOXYBENZENECARBOTHIOYL)MORPHOLINE

4-(4-BUTOXYBENZENECARBOTHIOYL)MORPHOLINE

Cat. No.: B4928359
M. Wt: 279.4 g/mol
InChI Key: PCDKZAVUMCSNMG-UHFFFAOYSA-N
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Description

4-(4-Butoxybenzenecarbothioyl)morpholine is a thioketone derivative featuring a morpholine ring linked to a 4-butoxyphenyl group via a carbothioyl (C=S) moiety. The butoxy substituent (C₄H₉O) distinguishes it from shorter alkoxy chains (e.g., methoxy) or other aromatic substituents, influencing lipophilicity, solubility, and intermolecular interactions. The carbothioyl group, compared to carbonyl (C=O), may enhance stability against hydrolysis and alter electronic properties .

Properties

IUPAC Name

(4-butoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-3-10-18-14-6-4-13(5-7-14)15(19)16-8-11-17-12-9-16/h4-7H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDKZAVUMCSNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxybenzenecarbothioyl)morpholine typically involves the reaction of morpholine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the carbothioyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxybenzenecarbothioyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(4-Butoxybenzenecarbothioyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-butoxybenzenecarbothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the aromatic ring and morpholine moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

Comparison with Similar Compounds

Key Research Findings

  • Lipophilicity and Solubility : The butoxy group in this compound likely increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : The carbothioyl group’s lower electronegativity vs. carbonyl may reduce hydrogen bonding but improve metabolic stability, a critical factor in drug design .
  • Therapeutic Potential: Morpholine derivatives with sulfur-containing groups (e.g., thiazole or carbothioyl) show promise in targeting receptors like AR or GABA, suggesting diverse pharmacological applications .

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